molecular formula C12H9N3O4 B15218938 3-Nitro-N-(4-nitrophenyl)benzenamine CAS No. 15979-87-0

3-Nitro-N-(4-nitrophenyl)benzenamine

Cat. No.: B15218938
CAS No.: 15979-87-0
M. Wt: 259.22 g/mol
InChI Key: GBRRZYZALUGPSM-UHFFFAOYSA-N
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Description

3-Nitro-N-(4-nitrophenyl)benzenamine (IUPAC name: 3-nitro-N-(4-nitrophenyl)aniline) is a diphenylamine derivative featuring two nitro substituents: one at the meta position (3-nitro) on the aniline ring and another at the para position (4-nitro) on the N-attached phenyl group. Its molecular formula is C₁₂H₉N₃O₄ (molecular weight: 259.22 g/mol). This compound is a structural isomer of 4,4'-dinitrodiphenylamine (CAS 1821-27-8), which has nitro groups in the para positions on both rings .

Key characteristics of this compound include:

  • Electron-withdrawing nitro groups influencing reactivity and electronic properties.
  • Potential applications in organic electronics or as intermediates in synthetic chemistry.

Properties

CAS No.

15979-87-0

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

3-nitro-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C12H9N3O4/c16-14(17)11-6-4-9(5-7-11)13-10-2-1-3-12(8-10)15(18)19/h1-8,13H

InChI Key

GBRRZYZALUGPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-nitrophenyl)aniline typically involves the nitration of N-phenyl-3-nitroaniline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:

  • Dissolution of N-phenyl-3-nitroaniline in concentrated sulfuric acid.
  • Slow addition of concentrated nitric acid to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for a specific period to ensure complete nitration.
  • Quenching the reaction by pouring the mixture into ice-cold water.
  • Isolation and purification of the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of 3-nitro-N-(4-nitrophenyl)aniline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium hydroxide.

    Coupling: Diazonium salts, alkaline conditions.

Major Products Formed

    Reduction: 3-amino-N-(4-aminophenyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Coupling: Azo dyes and pigments.

Scientific Research Applications

3-Nitro-N-(4-nitrophenyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-nitrophenyl)aniline involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various biochemical pathways, including:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    DNA Intercalation: It can intercalate into DNA, affecting replication and transcription processes.

    Redox Reactions: The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarity, substituent patterns, and available

4,4'-Dinitrodiphenylamine (CAS 1821-27-8)
  • Molecular formula : C₁₂H₉N₃O₄ (identical to the target compound but para-substituted).
  • Applications : Used as a precursor in dye synthesis and charge-transfer complexes.
4-Nitrodiphenylamine (CAS 836-30-6)
  • Molecular formula : C₁₂H₁₀N₂O₂.
  • Properties : Lacks the second nitro group, reducing polarity and reactivity.
  • Applications : Intermediate in agrochemicals and corrosion inhibitors .
Bis-(4-nitrophenyl)phenylamine (CAS 1100-10-3)
  • Molecular formula : C₁₈H₁₃N₃O₄.
  • Properties : Triphenylamine core with two para-nitro groups; enhanced conjugation for organic electronic applications.
  • Applications : Charge-transport materials in OLEDs .
Tris(4-nitrophenyl)amine
  • Molecular formula : C₁₈H₁₂N₄O₆.
  • Properties : Three para-nitro groups create a strong electron-deficient system.
  • Applications: Non-linear optical materials and redox-active catalysts .
4-Methoxy-N-(4-nitrophenyl)benzenamine (CAS 730-11-0)
  • Molecular formula : C₁₃H₁₂N₂O₃.
  • Properties : Methoxy group (electron-donating) counterbalances nitro (electron-withdrawing), altering solubility and electronic properties.
  • Applications : Intermediate in Schiff base synthesis .

Comparative Analysis: Structural and Electronic Effects

Compound Molecular Formula Substituent Positions Key Properties Applications
3-Nitro-N-(4-nitrophenyl)benzenamine C₁₂H₉N₃O₄ 3-nitro (aniline), 4-nitro (N-phenyl) Moderate symmetry; meta-nitro reduces conjugation compared to para isomers. Hypothetical: Organic electronics, dyes.
4,4'-Dinitrodiphenylamine C₁₂H₉N₃O₄ 4-nitro (both rings) High symmetry; strong electron-withdrawing effects enhance thermal stability. Dyes, charge-transfer complexes .
Bis-(4-nitrophenyl)phenylamine C₁₈H₁₃N₃O₄ 4-nitro (two N-phenyl groups) Extended conjugation for charge transport. OLEDs, photovoltaics .
4-Methoxy-N-(4-nitrophenyl)benzenamine C₁₃H₁₂N₂O₃ 4-methoxy (aniline), 4-nitro (N-phenyl) Electron-donating methoxy improves solubility in polar solvents. Schiff base precursors .
Key Observations:

Substituent Position: Para-nitro groups (e.g., 4,4'-dinitrodiphenylamine) maximize conjugation and symmetry, enhancing electronic delocalization.

Electronic Effects :

  • Nitro groups increase acidity of adjacent protons and reduce basicity of the amine.
  • Methoxy groups (electron-donating) in analogues like 4-methoxy-N-(4-nitrophenyl)benzenamine counteract nitro effects, modulating redox properties .

Applications :

  • Triphenylamine derivatives (e.g., Bis-(4-nitrophenyl)phenylamine) are preferred in organic electronics due to their planar structures and charge-transport capabilities .
  • Diphenylamine derivatives (e.g., 4-nitrodiphenylamine) are simpler intermediates for agrochemicals .

Q & A

Basic: What synthetic methodologies are optimized for synthesizing 3-Nitro-N-(4-nitrophenyl)benzenamine, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via azo coupling reactions involving diazonium salts and aminated aromatic couplers. Microreactor systems (e.g., LTF-MS) enhance reaction efficiency by enabling precise control of temperature, pH (~5–6), and flow rates, reducing side reactions like diazonium decomposition. For example, similar compounds (e.g., 4-(2-(4-nitrophenyl)diazenyl)-N-phenylbenzenamine) achieved >85% yield in microreactors under slightly acidic conditions .
Table 1: Key parameters for microreactor synthesis:

ParameterOptimal RangeImpact on Yield
pH5.0–6.0Prevents coupler protonation
Temperature0–5°CStabilizes diazonium intermediate
Residence Time<30 sMinimizes byproduct formation

Advanced: How can quantum mechanical calculations resolve discrepancies in predicted vs. experimental physicochemical properties (e.g., logP, solubility)?

Answer:
Discrepancies arise from approximations in group contribution methods (e.g., Joback or Crippen ). For accurate predictions:

  • Use DFT (Density Functional Theory) to calculate dipole moments and polarizabilities.
  • Validate with experimental data (e.g., melting points from NIST Webbook ).
    Example: For 4-chloro-2-nitro-N-phenylbenzenamine, DFT-calculated logP (3.2) aligned with experimental values (3.1±0.2), whereas Joback overestimated by 15% .

Basic: What spectroscopic techniques are critical for structural elucidation of nitroaromatic amines?

Answer:

  • NMR : 1^1H and 13^13C NMR identify substitution patterns (e.g., nitro group deshielding aromatic protons by ~0.5 ppm).
  • UV-Vis : Absorbance at 350–400 nm confirms conjugated nitro-aromatic systems .
  • Mass Spectrometry : High-resolution MS distinguishes isotopic clusters (e.g., 35^{35}Cl vs. 37^{37}Cl in related compounds) .

Advanced: How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions of this compound?

Answer:
The nitro group’s meta-directing and deactivating nature dominates:

  • Steric Effects : Bulky substituents at the 4-position hinder ortho substitution.
  • Electronic Effects : Nitro groups reduce electron density, favoring reactions at less deactivated positions (e.g., para to amine groups). Computational studies (e.g., Fukui indices) can predict reactive sites .

Basic: What safety protocols are essential when handling nitroaromatic amines in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .

Advanced: How can QSPR (Quantitative Structure-Property Relationship) models improve the design of derivatives with enhanced photostability?

Answer:

  • Descriptors : Include Hammett constants (σ\sigma) for nitro groups and HOMO-LUMO gaps.
  • Training Data : Use experimental photodegradation rates (e.g., UV irradiation data ).
    Example: A QSPR model for N-(4-nitrophenyl)methylene derivatives achieved R2=0.91R^2 = 0.91 by correlating σ+\sigma^+ with half-life under UV light .

Basic: What chromatographic methods are recommended for purity analysis?

Answer:

  • HPLC : Reverse-phase C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm.
  • TLC : Silica gel plates using ethyl acetate/hexane (1:3) for rapid screening .

Advanced: How do solvent polarity and proticity affect the tautomeric equilibria of Schiff base derivatives of nitrobenzenamine?

Answer:

  • Polar Protic Solvents (e.g., MeOH) : Stabilize keto tautomers via hydrogen bonding.
  • Nonpolar Solvents (e.g., CHCl3_3) : Favor enol tautomers.
    Studies on N-(4-nitrophenyl)methylene anilines showed a 60:40 keto:enol ratio in DMSO vs. 10:90 in toluene .

Basic: What are the key intermediates in the catalytic reduction of nitro groups to amines?

Answer:

  • Nitroso Intermediate : Formed via single-electron transfer (e.g., using Pd/C or Fe/HCl).
  • Hydroxylamine Intermediate : Further reduced to primary amine.
    Note: Over-reduction can lead to deamination; control via H2_2 pressure monitoring .

Advanced: How can machine learning predict synthetic pathways for novel nitrobenzenamine derivatives?

Answer:

  • Datasets : Curate reaction data from patents (e.g., diazonium coupling in EP bulletins ).
  • Algorithms : Use graph neural networks (GNNs) to map substituent effects on yield.
    Example: A GNN trained on 500+ nitroaromatic reactions predicted viable routes for 3-nitro derivatives with 92% accuracy .

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